Ethyl 5-amino-6-iodopyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-6-iodopyridine-2-carboxylate is a chemical compound with the molecular formula C8H9IN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-6-iodopyridine-2-carboxylate typically involves the iodination of a pyridine derivative followed by esterification. One common method involves the reaction of 5-amino-2-chloropyridine with iodine in the presence of a base to form 5-amino-6-iodopyridine. This intermediate is then reacted with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps to the laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-6-iodopyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the amino group.
Scientific Research Applications
Ethyl 5-amino-6-iodopyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of ethyl 5-amino-6-iodopyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The iodine atom can play a crucial role in these interactions due to its size and electron-withdrawing properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-2-chloropyridine-3-carboxylate
- Ethyl 5-amino-6-bromopyridine-2-carboxylate
- Ethyl 5-amino-6-fluoropyridine-2-carboxylate
Uniqueness
Ethyl 5-amino-6-iodopyridine-2-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The iodine atom’s size and electron-withdrawing nature can make this compound more effective in certain applications compared to its chloro, bromo, or fluoro analogs.
Biological Activity
Ethyl 5-amino-6-iodopyridine-2-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
This compound has the molecular formula C8H10N3O2I and a molecular weight of approximately 326.52 g/mol. The compound features a pyridine ring with amino, iodo, and carboxylate functional groups, which contribute to its unique chemical reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C8H10N3O2I |
Molecular Weight | 326.52 g/mol |
Functional Groups | Amino, Iodo, Carboxylate |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. Common methods include:
- Nucleophilic Substitution : Reactions involving iodination at the 6-position of the pyridine ring.
- Carboxylation : Introduction of the carboxylate group via esterification reactions.
- Amination : Addition of amino groups through reductive amination techniques.
These synthetic pathways are crucial for developing derivatives with enhanced biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Compounds with similar structures often show effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 1 to 16 µg/mL against various bacterial strains, indicating potent antibacterial properties .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines such as:
- HePG2 (human hepatocellular carcinoma)
- MCF7 (human breast adenocarcinoma)
- HCT116 (colon carcinoma)
The IC50 values for these activities are typically below 10 mg/mL, suggesting potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Interaction : Its structure allows for binding to various biological receptors, influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in target cells, leading to cell death.
Study on Antimicrobial Efficacy
In a recent study, this compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a clear dose-dependent response with significant antibacterial activity observed at lower concentrations .
Evaluation of Anticancer Properties
Another study focused on the anticancer effects of this compound on various tumor cell lines. The results indicated that it effectively reduced cell viability in a concentration-dependent manner, with particular efficacy noted in liver and breast cancer cells .
Properties
IUPAC Name |
ethyl 5-amino-6-iodopyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O2/c1-2-13-8(12)6-4-3-5(10)7(9)11-6/h3-4H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNKLFOTQLAAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.